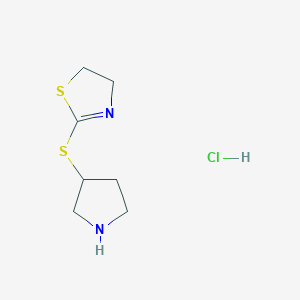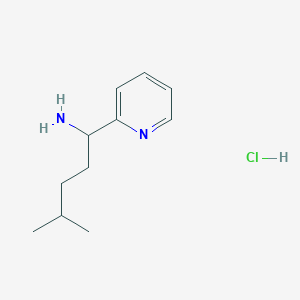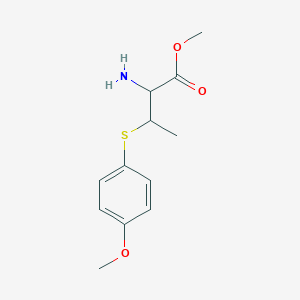
3-Cyclobutylazetidine hydrochloride
Descripción general
Descripción
3-Cyclobutylazetidine hydrochloride is a compound that has garnered significant interest in the fields of pharmaceutical and chemical research. It is characterized by its molecular formula C7H14ClN and a molecular weight of 147.64 g/mol. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle known for its strain-driven reactivity .
Métodos De Preparación
The synthesis of 3-Cyclobutylazetidine hydrochloride involves several steps, typically starting with the preparation of azetidine intermediates. One common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, allowing for the production of various azetidine derivatives.
Industrial production methods often involve the polymerization of azetidine monomers through anionic and cationic ring-opening polymerization . These methods provide a basis for the development of macromolecular architectures using azetidine monomers, which are essential for large-scale production.
Análisis De Reacciones Químicas
3-Cyclobutylazetidine hydrochloride undergoes several types of chemical reactions due to the strain-driven reactivity of the azetidine ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened by nucleophiles such as alcohols or amines, forming substituted azetidines.
These reactions often lead to the formation of various products, including polyamines and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
3-Cyclobutylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in the development of antibacterial and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutylazetidine hydrochloride involves its interaction with molecular targets through the strain-driven reactivity of the azetidine ring. This reactivity allows the compound to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-Cyclobutylazetidine hydrochloride is unique compared to other azetidine derivatives due to its cyclobutyl substitution, which imparts distinct chemical and physical properties. Similar compounds include:
Azetidine: The parent compound, known for its high ring strain and reactivity.
1-Arenesulfonylazetidines: These derivatives are used in various synthetic applications due to their stability and reactivity.
Polyazetidines: Polymers derived from azetidine monomers, used in the production of materials with specific properties.
The unique cyclobutyl substitution in this compound enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-cyclobutylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-8-5-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOKRIPCDSBVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-02-4 | |
| Record name | Azetidine, 3-cyclobutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyclobutylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















